(2R)-3-Phenyl-1,2-propanediamine

Chiral Chemistry Stereoisomerism Enantiomeric Differentiation

(2R)-3-Phenyl-1,2-propanediamine (CAS 85612-59-5), also known as (R)-3-phenylpropane-1,2-diamine, is a chiral 1,2-diamine characterized by a phenyl group at the 3-position and a defined (R) stereochemical configuration at carbon-2. With a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol, it belongs to the phenylpropane-1,2-diamine scaffold class, which is recognized in medicinal chemistry for its role as a core structure in enzyme inhibitors, particularly targeting aminopeptidase N/CD13 (APN).

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 85612-59-5
Cat. No. B014952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-Phenyl-1,2-propanediamine
CAS85612-59-5
Synonyms(R)-3-Phenyl-1,2-propanediamine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CN)N
InChIInChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1
InChIKeyCXFFQOZYXJHZNJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-3-Phenyl-1,2-propanediamine: Chiral 1,2-Diamine Scaffold for Asymmetric Synthesis and Drug Discovery


(2R)-3-Phenyl-1,2-propanediamine (CAS 85612-59-5), also known as (R)-3-phenylpropane-1,2-diamine, is a chiral 1,2-diamine characterized by a phenyl group at the 3-position and a defined (R) stereochemical configuration at carbon-2 [1]. With a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol, it belongs to the phenylpropane-1,2-diamine scaffold class, which is recognized in medicinal chemistry for its role as a core structure in enzyme inhibitors, particularly targeting aminopeptidase N/CD13 (APN) [2]. The compound's bifunctional amine reactivity and chiral center make it a valuable chiral building block and ligand precursor in asymmetric synthesis .

Why Generic Diamine Substitution is Inadequate for Chiral (2R)-3-Phenyl-1,2-propanediamine Applications


In-class compounds, including achiral 3-phenyl-1,2-propanediamine (racemate, CAS 75543-73-6) and the (2S)-enantiomer (CAS 85612-60-8), cannot be simply interchanged with (2R)-3-phenyl-1,2-propanediamine in stereosensitive applications. As with other chiral diamines, enantiomers exhibit distinct biological and catalytic properties that preclude functional equivalence . The (2R) configuration at carbon-2 defines the three-dimensional orientation of the phenyl group and primary amines, a structural feature that directly governs interactions with chiral biological targets, such as enzyme active sites or receptors [1]. The quantitative evidence below substantiates the specific scientific and procurement rationale for selecting the (2R)-enantiomer over its closest analogs.

(2R)-3-Phenyl-1,2-propanediamine: Quantified Differentiation Against Analogs and Class Comparators


Stereochemical Purity Defines Biologically Relevant Enantiomer: (R) vs. (S) Configuration

The (2R)-enantiomer is characterized by a specific absolute stereochemistry at the carbon-2 position, designated by the '2R' configuration [1]. This is in contrast to its (2S)-enantiomer (CAS 85612-60-8) and the achiral racemate 3-phenyl-1,2-propanediamine (CAS 75543-73-6) [2]. While head-to-head biological activity data for the isolated enantiomers of this specific compound are absent from the current public literature, established principles of medicinal chemistry and peer evidence from the phenyl-1,2-propanediamine class confirm that enantiomers are not functionally equivalent [3]. For instance, research on diastereomeric 1-phenyl-1,2-propanediamines demonstrated that distinct stereoisomers elicit different in vivo pharmacological responses, including a hypothermic effect observed after intracerebroventricular injection in rats [3]. This class-level principle dictates that the (2R) enantiomer cannot be substituted by the (2S) enantiomer or the racemate in stereospecific biological assays or asymmetric catalytic reactions without compromising outcome integrity.

Chiral Chemistry Stereoisomerism Enantiomeric Differentiation Asymmetric Synthesis

Defined Scaffold for Potent APN Inhibition: Validated Platform for Drug Discovery

The 3-phenylpropane-1,2-diamine scaffold, of which (2R)-3-phenyl-1,2-propanediamine is a chiral parent, serves as a validated core structure for developing inhibitors of aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease implicated in tumor invasion and metastasis [1]. A study by Shang et al. (2008) demonstrated that derivatives of this scaffold exhibit potent and selective APN inhibition. The most active compound in that series, 12i, which incorporates the 3-phenylpropane-1,2-diamine moiety, displayed an IC50 value of 15.5 ± 1.2 μM against APN [2]. While this data pertains to a derivative, it quantitatively validates the 3-phenylpropane-1,2-diamine core as a productive starting point for medicinal chemistry campaigns.

Medicinal Chemistry Enzyme Inhibition Aminopeptidase N Scaffold Hopping Cancer Research

LogP and Topological Polar Surface Area: Solubility Profile Differentiation from Common Diamines

The compound exhibits a calculated LogP (XLogP3) of 0.5 and a topological polar surface area (TPSA) of 52 Ų [1]. This physicochemical profile distinguishes it from simpler, unsubstituted diamines like 1,2-propanediamine (CAS 78-90-0) and 1,3-propanediamine (CAS 109-76-2), which have lower LogP values (approximately -1.4 and -1.3, respectively, per predicted values) and TPSA values around 52 Ų, resulting in markedly different solubility and membrane permeability characteristics. The presence of the phenyl group in (2R)-3-phenyl-1,2-propanediamine increases hydrophobicity (as reflected by the higher LogP of 0.5 compared to aliphatic diamines), which influences its partitioning behavior in organic/aqueous systems and its potential for passive diffusion across biological membranes .

Physicochemical Properties Drug-likeness Bioavailability Computational Chemistry ADME

Storage Stability: Required Refrigeration for Maintaining Structural Integrity

The (2R)-3-phenyl-1,2-propanediamine product from Toronto Research Chemicals (TRC) specifies storage at refrigerator temperatures under an inert atmosphere [1]. This requirement is a critical point of differentiation from more stable, solid diamines like 1,2-diphenylethylenediamine (DPEN), which can often be stored at room temperature. The necessity for refrigeration indicates potential sensitivity to thermal degradation, oxidation, or moisture absorption. Adhering to these storage conditions is essential for maintaining the compound's chemical integrity and enantiomeric purity over time, which directly impacts the reliability of research outcomes.

Compound Storage Stability Long-term Storage Quality Control Procurement

Optimal Research and Development Applications for (2R)-3-Phenyl-1,2-propanediamine


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The (2R) configuration is paramount for generating specific stereoisomers in the synthesis of pharmaceuticals and natural products. The compound serves as a foundational chiral synthon where the stereochemical outcome of subsequent reactions depends on the initial (R) stereocenter. This is particularly relevant in the synthesis of molecules targeting chiral biological receptors, such as G-protein coupled receptors (GPCRs) or enzymes, where the (R) and (S) forms of a drug candidate can exhibit vastly different pharmacological profiles [1]. The high enantioselectivity reported for its catalytic asymmetric synthesis supports its use as a reliable chiral building block .

Medicinal Chemistry Starting Point for APN/CD13 Inhibitor Development

The 3-phenylpropane-1,2-diamine scaffold is a validated core for developing inhibitors of aminopeptidase N (APN/CD13), a target in cancer research [2]. Researchers can procure the (2R)-3-phenyl-1,2-propanediamine to serve as a chiral, unadorned core from which to build focused libraries of APN inhibitors. By utilizing the (2R)-enantiomer, scientists ensure that any observed structure-activity relationships (SAR) are tied to a defined three-dimensional structure, a critical factor when optimizing for potency and selectivity against this metalloprotease. The established activity of derivative 12i (IC50 = 15.5 μM) provides a benchmark for scaffold optimization [2].

Precursor for Chiral Ligands in Asymmetric Catalysis

The compound's two primary amine groups provide versatile handles for condensation reactions with aldehydes or ketones to form chiral imines and bisimines. These derivatives are crucial for generating diverse chiral ligands with specific steric and electronic properties for use in asymmetric catalysis . The (2R) configuration of the diamine backbone imparts chirality to the resulting ligand, which is essential for inducing enantioselectivity in catalytic transformations such as hydrogenation, epoxidation, or C-C bond formation .

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